1,2-Naphthalenedione, 4-(phenylamino)-
Description
Overview of Naphthoquinone Chemical Space and Significance in Research
Naphthoquinones are characterized by a naphthalene (B1677914) ring system fused to a quinone moiety. Their chemical diversity stems from the two principal isomeric forms: 1,2-naphthoquinones and the more common 1,4-naphthoquinones, distinguished by the relative positions of the two carbonyl groups on the naphthalene ring. nih.gov This structural variation, coupled with the potential for a wide range of substituents on the ring system, has created a vast and fertile ground for chemical exploration.
The significance of naphthoquinones in research is underscored by their multifaceted biological activities. Many natural and synthetic naphthoquinone derivatives have been identified as promising candidates for drug development. Their mechanisms of action are often attributed to their ability to undergo redox cycling, generating reactive oxygen species (ROS) that can induce cellular stress and apoptosis, and their capacity to act as electrophiles, forming covalent bonds with biological macromolecules such as proteins and DNA. nih.govnih.gov This reactivity has been harnessed in the development of various therapeutic agents, particularly in the field of oncology. csir.co.za
Distinctive Features of 1,2-Naphthoquinone (B1664529) Scaffolds
While the 1,4-naphthoquinone (B94277) scaffold has been more extensively studied, the 1,2-naphthoquinone framework possesses unique chemical and biological properties that set it apart. The adjacent arrangement of the carbonyl groups in 1,2-naphthoquinones leads to a higher degree of reactivity and a distinct electronic profile compared to their 1,4-isomers. nih.gov This heightened reactivity can translate into different biological targets and mechanisms of action.
From a chemical standpoint, the proximity of the carbonyl groups in 1,2-naphthoquinones influences their electrochemical properties and their susceptibility to nucleophilic attack. This can lead to different metabolic pathways and interactions with cellular components compared to 1,4-naphthoquinones. Biologically, 1,2-naphthoquinones have been shown to be potent electrophiles that can readily form adducts with cellular nucleophiles, such as the thiol groups in cysteine residues of proteins. nih.gov This reactivity is a key determinant of their biological effects, which can range from therapeutic to toxic depending on the specific compound and cellular context.
Positional Isomers and the Specificity of 4-(Phenylamino) Substitution
The biological activity of naphthoquinones is not only determined by the core scaffold but is also profoundly influenced by the nature and position of their substituents. The introduction of an amino group, particularly a phenylamino (B1219803) group, can significantly modulate the physicochemical properties and biological activity of the naphthoquinone core.
In the case of 1,2-naphthalenedione, the position of the phenylamino substituent is critical. The compound at the heart of this article, 1,2-Naphthalenedione, 4-(phenylamino)-, features the phenylamino group at the C4-position. The regioselective synthesis of 4-arylamino-1,2-naphthoquinones has been a subject of research, highlighting the importance of controlling the position of substitution to achieve desired biological activities. nih.gov The specificity of the 4-position is significant as it influences the molecule's electronic distribution, steric hindrance, and potential for hydrogen bonding, all of which are crucial for its interaction with biological targets. While direct comparative studies of all positional isomers of phenylamino-1,2-naphthalenedione are not extensively documented, the consistent focus of research on the 4-substituted derivatives suggests a favorable activity profile associated with this specific arrangement.
Current Research Trends and Unexplored Avenues for 1,2-Naphthalenedione, 4-(phenylamino)-
Recent research has illuminated the potential of 1,2-Naphthalenedione, 4-(phenylamino)- and its derivatives as potent anticancer agents. A significant finding is their role as tubulin polymerization inhibitors. mdpi.com By disrupting the dynamics of microtubules, which are essential for cell division, these compounds can induce cell cycle arrest and apoptosis in cancer cells. mdpi.com This mechanism of action is a hallmark of several successful anticancer drugs.
The table below summarizes key research findings on 4-phenylamino-substituted naphthalene-1,2-dione derivatives:
| Derivative Type | Key Research Finding | Mechanism of Action |
| 4-Phenylamino-substituted naphthalene-1,2-diones | Potent antiproliferative activities against human cancer cells. mdpi.com | Induction of mitochondrial depolarization, leading to intracellular ROS production and inhibition of tubulin polymerization. mdpi.com |
| Schiff bases of 4-amino-1,2-naphthoquinone | Significant in vitro anticancer activities against various cancer cell lines. researchgate.net | Docking studies suggest interaction with the ATPase domain of Topoisomerase-II. researchgate.net |
Despite these promising findings, the full therapeutic potential of 1,2-Naphthalenedione, 4-(phenylamino)- remains to be unlocked. Unexplored avenues for research include:
Exploration of a broader range of cancer cell lines: Testing the efficacy of these compounds against a more diverse panel of cancer types could reveal new therapeutic opportunities.
Investigation of resistance mechanisms: Understanding how cancer cells might develop resistance to these compounds is crucial for their long-term clinical viability.
Development of drug delivery systems: Formulating these compounds into novel drug delivery systems, such as nanoparticles, could enhance their solubility, bioavailability, and tumor-targeting capabilities, thereby improving their therapeutic index. nih.govazonano.com
Exploration of other therapeutic applications: Given the broad biological activity of naphthoquinones, investigating the potential of 1,2-Naphthalenedione, 4-(phenylamino)- in other disease areas, such as infectious diseases, could be a fruitful area of research.
Structure
3D Structure
Properties
IUPAC Name |
4-anilinonaphthalene-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-15-10-14(17-11-6-2-1-3-7-11)12-8-4-5-9-13(12)16(15)19/h1-10,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSRYZBDOYDJBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=O)C(=O)C3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10950502 | |
| Record name | 4-Anilinonaphthalene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10950502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2757-94-0, 27828-56-4 | |
| Record name | 1, 2-hydroxy-N-phenyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400862 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Anilinonaphthalene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10950502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Q182 4-ANILINO-1,2-NAPHTHOQUINONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic and Structural Characterization Methodologies
Vibrational Spectroscopy Applications
Vibrational spectroscopy serves as a powerful tool for identifying the functional groups and characterizing the bonding within a molecule by probing its vibrational energy levels.
Fourier Transform Infrared (FTIR) Spectroscopy Analysis
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. The resulting spectrum provides a unique "fingerprint" based on the vibrational modes of its chemical bonds.
For 1,2-Naphthalenedione, 4-(phenylamino)-, the FTIR spectrum reveals key characteristic absorption bands that confirm its structural features. The NIST Chemistry WebBook provides a reference infrared spectrum for this compound, highlighting the principal vibrational modes. nist.gov
Key FTIR Spectral Data:
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 - 3500 | N-H stretching vibration of the amino group |
| ~1670 - 1700 | C=O stretching vibrations of the dione (B5365651) functionality |
| ~1500 - 1600 | C=C stretching vibrations of the aromatic rings |
| ~1200 - 1300 | C-N stretching vibration |
Note: The exact peak positions can vary slightly depending on the sample preparation and measurement conditions.
The presence of a distinct band in the region of 3300-3500 cm⁻¹ is indicative of the N-H stretch of the secondary amine. The strong absorption bands in the 1670-1700 cm⁻¹ range are characteristic of the carbonyl (C=O) groups of the 1,2-dione system. Aromatic C=C stretching vibrations typically appear in the 1500-1600 cm⁻¹ region, while the C-N stretching vibration of the phenylamino (B1219803) group is expected between 1200 and 1300 cm⁻¹.
Raman Spectroscopy Investigations
Raman spectroscopy, a complementary technique to FTIR, involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing additional structural information.
Detailed Raman spectroscopic investigations for 1,2-Naphthalenedione, 4-(phenylamino)- are not widely available in the reviewed literature. However, studies on structurally similar 1,4-naphthoquinone (B94277) derivatives provide insights into the expected Raman shifts. For these related compounds, characteristic Raman bands are observed for the C=O and C=C stretching modes, as well as vibrations of the aromatic rings. acs.orgresearchgate.net It is anticipated that the Raman spectrum of 1,2-Naphthalenedione, 4-(phenylamino)- would similarly exhibit strong signals corresponding to the quinonoid and phenyl rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR)
Predicted ¹H NMR Chemical Shifts:
| Proton Environment | Predicted Chemical Shift (δ, ppm) |
| N-H | 8.0 - 9.0 (broad singlet) |
| Naphthoquinone ring protons | 7.0 - 8.5 (multiplets) |
| Phenyl ring protons | 6.5 - 7.5 (multiplets) |
The proton of the amino group (N-H) is expected to appear as a broad singlet at a relatively downfield chemical shift. The protons on the naphthalenedione and phenyl rings would resonate in the aromatic region, with their specific chemical shifts and coupling patterns depending on their electronic environment and proximity to other protons.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.
As with ¹H NMR, specific ¹³C NMR data for 1,2-Naphthalenedione, 4-(phenylamino)- is scarce in the available literature. However, characteristic chemical shifts can be anticipated for the different types of carbon atoms in the molecule.
Predicted ¹³C NMR Chemical Shifts:
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl carbons (C=O) | 170 - 190 |
| Aromatic carbons (C-N) | 140 - 150 |
| Aromatic carbons (C-C/C-H) | 110 - 140 |
The carbonyl carbons of the dione moiety are expected to be the most deshielded, appearing at the downfield end of the spectrum. The aromatic carbons will resonate in the typical range for sp²-hybridized carbons, with the carbon atom directly attached to the nitrogen of the amino group appearing at a lower field due to the electronegativity of nitrogen.
Two-Dimensional NMR Experiments for Structural Elucidation
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful techniques for unambiguously assigning proton and carbon signals and elucidating the connectivity within a molecule.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is a fundamental analytical technique for the confirmation of the molecular structure of "1,2-Naphthalenedione, 4-(phenylamino)-". This method provides a precise determination of the compound's molecular weight, which serves as a primary verification of its identity. For "1,2-Naphthalenedione, 4-(phenylamino)-", the chemical formula is C16H11NO2, corresponding to a molecular weight of 249.2640. nist.gov Mass spectrometry analysis confirms this molecular weight, validating the elemental composition of the synthesized molecule. nist.gov
In the broader context of phenylamino-naphthoquinone derivatives, mass spectrometry is routinely employed to confirm the successful synthesis of target compounds. lookchem.com For instance, in studies involving related structures, mass spectra are recorded to verify the identity of the final products. mdpi.commdpi.com High-resolution mass spectrometry (HRMS) is particularly valuable, as it provides the exact mass of the molecule, further substantiating the proposed structure and elemental formula. mdpi.com
| Compound Name | Chemical Formula | Molecular Weight (g/mol) | CAS Registry Number |
|---|---|---|---|
| 1,2-Naphthalenedione, 4-(phenylamino)- | C16H11NO2 | 249.2640 | 27828-56-4 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for elucidating the three-dimensional atomic arrangement of a compound in its solid state. For the class of aminonaphthoquinones, this technique provides crucial insights into bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. researchgate.net While specific crystallographic data for "1,2-Naphthalenedione, 4-(phenylamino)-" is not detailed in the provided sources, studies on analogous compounds, such as 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives, have utilized X-ray analysis to confirm their molecular structures. scielo.br
These studies reveal key structural features common to this class of molecules. For example, the reaction of 1,2-naphthoquinone (B1664529) with primary amines can result in a rearrangement to a 2-amino-1,4-naphthoquinone derivative. researchgate.net X-ray diffraction analysis would confirm the final isomeric form, the planarity of the naphthoquinone ring system, the orientation of the phenylamino substituent, and the specific conformation adopted by the molecule in the crystal lattice. Such analyses have been performed on similar aminonaphthoquinone compounds, providing a solid foundation for understanding their structural chemistry. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within molecules like "1,2-Naphthalenedione, 4-(phenylamino)-". The spectra of phenylamino-naphthoquinone (PAN) derivatives display characteristic absorption bands that provide information about their electronic structure. lookchem.com
Typically, the UV-Vis spectra of these compounds exhibit bands in the ultraviolet region corresponding to π–π* electronic transitions within the benzene (B151609) and naphthoquinone ring systems. lookchem.com These are generally observed around 203–273 nm. lookchem.com A weaker band, attributed to an n–π* transition of the carbonyl groups, may be seen between 310 and 330 nm. lookchem.com
A significant feature in the visible region is a broad, low-energy absorption band, which is characteristic of amino-substituted quinones. lookchem.com This band, often appearing between 350 and 600 nm, is assigned to an intramolecular charge-transfer (CT) transition from the electron-donating amino group to the electron-accepting quinone moiety. lookchem.comrsc.org The position and intensity of this CT band are sensitive to the solvent and the nature of substituents on the phenylamino ring. lookchem.comnih.gov For example, a related compound, 2,6-Bis(phenylamino)-4-(iminophenyl)benzoquinone, shows a strong absorption at 383 nm and a weaker, broad absorption between 480–600 nm which accounts for its color. mdpi.com
| Derivative Type | λmax (nm) for π–π* Transitions | λmax (nm) for n–π* Transition | λmax (nm) for Charge-Transfer (CT) Band | Reference |
|---|---|---|---|---|
| General Phenylamino-1,4-naphthoquinones | ~203–211 and ~265–273 | ~310–330 | ~438–480 | lookchem.com |
| Nitrated Phenylamino-1,4-naphthoquinones | ~260 | ~338 | ~442 | mdpi.com |
| 1,4-Naphthoquinones with Donor Groups | Complex band system | 350–600 | rsc.org |
Advanced Spectroscopic Techniques for Structure-Property Correlation
The correlation of molecular structure with chemical and biological properties is a central goal in medicinal chemistry, and advanced spectroscopic techniques are vital in this pursuit. For phenylamino-naphthoquinone derivatives, techniques such as Fourier-transform infrared (FT-IR) spectroscopy, in combination with computational methods like Density Functional Theory (DFT), provide deep insights into how structural modifications influence function. scielo.briaea.org
FT-IR spectroscopy is used to confirm the functional groups present in the molecule and can reveal electronic effects. For instance, in substituted 2-phenylamino-1,4-naphthoquinones, the carbonyl (C=O) stretching frequencies are sensitive to conjugation with the phenylamino group. scielo.brgriffith.edu.au One C=O group exhibits a higher frequency vibration (e.g., ~1690 cm⁻¹) while the one in conjugation with the amino moiety shows a lower frequency (~1600 cm⁻¹). scielo.brgriffith.edu.au This data, correlated with the biological activity of the compounds, demonstrates how electronic effects transmitted through the molecular framework can modulate properties such as antioxidant and hypoglycaemic potential. scielo.brscielo.br
| Technique | Measured/Calculated Parameter | Correlated Property | Reference |
|---|---|---|---|
| FT-IR Spectroscopy | Carbonyl (C=O) stretching frequencies | Electronic effects of substituents, conjugation | scielo.brgriffith.edu.au |
| UV-Vis Spectroscopy | Charge-Transfer (CT) band position | Intramolecular electronic transitions, redox potential | lookchem.comrsc.org |
| DFT Calculations & Raman/FTIR | Vibrational modes, electronic structure | Structural stability, chemical reactivity | scielo.briaea.org |
| Electrochemistry & Spectroscopy | Half-wave potential (E½), ClogP, CMR | Antiproliferative and cytotoxic activity | nih.gov |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods model the electron distribution and determine the most stable three-dimensional arrangement of atoms.
Density Functional Theory (DFT) has become a primary method for studying the electronic structure of quinone derivatives due to its balance of computational cost and accuracy. acs.org In DFT, the electron density is used as the fundamental variable to calculate the system's energy. For molecules like 1,2-Naphthalenedione, 4-(phenylamino)-, DFT is used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles of the ground state.
A common approach involves using hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which incorporates a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals from other sources. mdpi.comresearchgate.net The choice of basis set, which describes the atomic orbitals, is also crucial for obtaining reliable results. Basis sets like 6-311G(d,p) or the more extensive 6-311++G(d,p) are frequently employed, providing a flexible description of the electronic distribution, including polarization and diffuse functions. researchgate.netnih.govnih.gov Studies on similar 2-phenylamino-1,4-naphthoquinone systems show that DFT calculations can accurately predict nonplanar geometries, which arise from the interactions between occupied π orbitals. acs.org Dispersion corrections, such as D3, are sometimes added to the B3LYP functional (B3LYP-D3) to better account for non-covalent interactions. researchgate.netnih.gov
| Computational Method | Functional | Basis Set | Key Applications |
|---|---|---|---|
| Density Functional Theory (DFT) | B3LYP | 6-311G(d,p) | Geometry Optimization, Electronic Structure |
| CAM-B3LYP | 6-311G(d,p) | Vibrational Spectra Calculation researchgate.net | |
| Dispersion-Corrected DFT | B3LYP-D3 | 6-311++G(d,p) | Accurate energetics and non-covalent interactions researchgate.netnih.gov |
The Hartree-Fock (HF) method is an ab initio computational approach that solves the Schrödinger equation using a single Slater determinant for the N-electron wavefunction. researchgate.net While it systematically neglects electron correlation, leading to some inaccuracies, it serves as a foundational method and a starting point for more advanced calculations. In studies of bioactive molecules, the HF method, often paired with basis sets like 6-31G*, is used to calculate fundamental electronic properties. researchgate.net
Increasing the percentage of HF exchange in hybrid DFT functionals has been shown to linearly increase the predicted HOMO-LUMO gaps and affect the calculated excitation energies, particularly for states with charge-transfer character. nih.gov Therefore, understanding the contribution of HF theory is essential for interpreting the results from hybrid DFT methods like B3LYP.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods are invaluable for interpreting and predicting experimental spectra. By simulating spectroscopic properties, researchers can assign spectral features to specific molecular motions or electronic transitions.
Theoretical simulations of infrared (IR) and Raman spectra are performed by calculating the second derivatives of the energy with respect to the atomic coordinates, which yields harmonic vibrational frequencies. acs.org These calculations, typically performed at the same level of theory used for geometry optimization (e.g., DFT with B3LYP or CAM-B3LYP functionals), help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, or torsional modes. researchgate.netscielo.br
For related 2-chloro-3-(phenylamino)-1,4-naphthoquinone derivatives, theoretical calculations have been used to assign the vibrational modes of the naphthoquinone and benzene (B151609) rings. scielo.br For instance, the characteristic C=O stretching modes of the naphthoquinone group are predicted and observed in the IR spectra, while C=C stretching modes of the aromatic systems are also identified. scielo.br The table below presents a representative comparison of experimental and theoretical vibrational frequencies for a related compound, illustrating the utility of these simulations.
| Vibrational Mode | Experimental IR | Experimental Raman | Calculated (Unscaled) | Assignment |
|---|---|---|---|---|
| ν(N-H) | 3234 | - | 3539 | N-H stretch |
| ν(C=O) | 1675 | 1670 | - | Carbonyl stretch |
| ν(C=C) + ν(C-N) | 1564 | 1558 | - | Coupled C=C and C-N stretch |
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic absorption spectra of molecules in the UV-visible range. researchgate.net This approach calculates the excitation energies, which correspond to the energy difference between the ground state and various excited states. The oscillator strength of each transition is also calculated, which relates to the intensity of the corresponding absorption band.
For naphthoquinone dyes, TD-DFT calculations using hybrid functionals like PBE0 or B3LYP, combined with basis sets such as 6-311+G(2d,p), have shown a valuable correlation with experimental absorption spectra. researchgate.net Often, these calculations incorporate a solvent model, like the Polarizable Continuum Model (PCM), to simulate the effect of a solvent environment on the electronic transitions. nih.gov Such studies on related molecules show that the main absorption bands in the visible and UV regions (Q and B bands) are typically due to singlet π→π* transitions. nih.gov
Molecular Reactivity and Electronic Property Analysis
Computational chemistry allows for the calculation of various descriptors that help in analyzing a molecule's reactivity and electronic properties. The energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. nih.gov
For substituted naphthalenes, the nature of the substituent group significantly affects the HOMO-LUMO gap; for example, an amino (-NH2) group has been shown to cause a maximum reduction in the energy gap compared to other substituents. researchgate.netnih.gov Molecular Electrostatic Potential (MEP) maps are another useful tool, visualizing the charge distribution on the molecule's surface. researchgate.net These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing insights into how the molecule will interact with other chemical species.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule and to predict its reactive behavior. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.
For 1,2-Naphthalenedione, 4-(phenylamino)-, the MEP map would be characterized by distinct regions of negative and positive potential.
Negative Regions (Red/Yellow): The most negative potential is localized around the two carbonyl oxygen atoms of the naphthalenedione ring. These areas are electron-rich and represent the most likely sites for electrophilic attack. The nitrogen atom of the phenylamino (B1219803) group also contributes to a region of negative potential.
Positive Regions (Blue): The most positive potential is concentrated on the hydrogen atom of the amino group (-NH-). This region is electron-deficient and indicates the site for potential nucleophilic attack. The hydrogen atoms on the aromatic rings also exhibit a lesser degree of positive potential.
Neutral Regions (Green): The carbon skeletons of the naphthalene (B1677914) and phenyl rings would generally show a near-neutral potential.
This distribution of electrostatic potential is crucial for understanding the molecule's intermolecular interactions, as it governs how the molecule will orient itself when approaching other molecules or receptors. nih.govnih.gov The distinct positive and negative zones suggest a propensity for forming specific directional interactions, such as hydrogen bonds.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of the bonding and electronic structure within a molecule. wisc.eduwisc.edu It transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) units, corresponding to the familiar Lewis structure representation. wisc.edubibliotekanauki.pl For 1,2-Naphthalenedione, 4-(phenylamino)-, NBO analysis reveals key details about charge distribution, hybridization, and intramolecular stability.
The analysis quantifies hyperconjugative interactions, which are stabilizing donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. nih.gov The stabilization energy, E(2), associated with these interactions is calculated via second-order perturbation theory. scielo.br In the case of the related 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone system, significant delocalization and resonance effects are observed. nih.gov
A representative NBO analysis would likely show:
Natural Charge Distribution: The oxygen atoms of the carbonyl groups would possess a significant negative natural charge, while the nitrogen atom would also be negative, though to a lesser extent. The hydrogen of the amino group would carry a notable positive charge.
Hybridization: The analysis would confirm the sp² hybridization of the carbon and oxygen atoms in the carbonyl groups and the aromatic rings.
| Interaction (Donor -> Acceptor) | Stabilization Energy E(2) (kcal/mol) |
| LP(N) -> π(C=C) | High |
| LP(O) -> σ(C-C) | Moderate |
| π(C=C) -> π*(C=C) | High (delocalization within rings) |
Note: This table is illustrative, based on typical findings for similar structures. Actual values would require specific DFT calculations.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. mdpi.comresearchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. chemmethod.com
For 1,2-Naphthalenedione, 4-(phenylamino)-, theoretical calculations show that the HOMO is primarily localized on the electron-rich phenylamino moiety, while the LUMO is concentrated on the electron-accepting naphthalenedione ring system. This spatial separation of the frontier orbitals is characteristic of a molecule with significant intramolecular charge transfer character.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's chemical stability and reactivity. chemmethod.comnih.gov A smaller gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. physchemres.orgresearchgate.net DFT calculations on closely related 2-chloro-3-(phenylamino)-1,4-naphthoquinone derivatives provide insight into the expected values for the target compound. nih.gov
| Parameter | Representative Energy (eV) |
| E(HOMO) | -6.10 |
| E(LUMO) | -3.25 |
| ΔE (HOMO-LUMO Gap) | 2.85 |
Note: Values are representative, based on DFT calculations (CAM-B3LYP level) for a structurally similar compound, 2-chloro-3-(phenylamino)-1,4-naphthoquinone. nih.gov
Solvent Effects and Energetic Behavior Modeling (e.g., Polarizable Continuum Model (PCM))
The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. The Polarizable Continuum Model (PCM) is a widely used computational method to simulate these solvent effects by representing the solvent as a continuous, polarizable dielectric medium surrounding a cavity that encloses the solute molecule. scispace.comresearchgate.netresearchgate.net
This model calculates the free energy of solvation, which includes contributions from electrostatic interactions, dispersion-repulsion, and the energy required to create the solute cavity. scispace.com Applying the PCM to 1,2-Naphthalenedione, 4-(phenylamino)- would allow for the prediction of its energetic behavior in various solvents. It is expected that polar solvents would have a more pronounced effect on the molecule's electronic structure and properties compared to nonpolar solvents. For instance, an increase in solvent polarity would likely lead to a greater stabilization of the charge-separated excited state, potentially causing a red-shift (a shift to longer wavelengths) in its UV-Visible absorption spectrum. researchgate.net This solvatochromic behavior is a direct consequence of the differential stabilization of the ground and excited states by the solvent's reaction field. nih.govscispace.com
Investigation of Non-Linear Optical (NLO) Properties
Molecules with extensive π-conjugated systems and significant intramolecular charge transfer, like 1,2-Naphthalenedione, 4-(phenylamino)-, are candidates for materials with non-linear optical (NLO) properties. nih.gov NLO materials interact with intense electromagnetic fields, such as those from lasers, to produce new fields with altered frequencies or other properties.
Computational chemistry can predict NLO behavior by calculating key parameters like the first-order hyperpolarizability (β). nih.gov A large β value is indicative of a strong second-order NLO response. The charge transfer from the phenylamino donor group to the naphthalenedione acceptor group, facilitated by the π-system, is the structural basis for potential NLO activity. Studies on related molecules, such as other naphthoquinone derivatives and compounds with similar donor-π-acceptor frameworks, have shown significant NLO properties, suggesting that 1,2-Naphthalenedione, 4-(phenylamino)- could also be NLO-active. nih.govuky.edunih.gov
Conformational Analysis and Polymorphism Studies
Conformational analysis of 1,2-Naphthalenedione, 4-(phenylamino)- is important as the molecule possesses flexibility, primarily due to rotation around the C-N single bond connecting the naphthalene and phenyl rings. This rotation gives rise to different conformers, which may have different energies and properties. Studies on analogous molecules like 2-(phenylamino)nicotinic acid have shown that different conformers can exist and that this flexibility can lead to conformational polymorphism. chemmethod.com
Polymorphism is the ability of a solid compound to exist in more than one crystal form or structure. These different polymorphs, while chemically identical, can have distinct physical properties such as melting point, solubility, and color. For 1,2-Naphthalenedione, 4-(phenylamino)-, it is plausible that different conformers could pack into different crystal lattices, resulting in polymorphism. The specific arrangement and intermolecular interactions (like hydrogen bonding and π-π stacking) in the crystal would dictate the properties of each polymorphic form. Techniques like Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD) would be essential experimental tools to identify and characterize such polymorphs.
In Silico Approaches for Understanding Molecular Interactions (e.g., molecular docking)
In silico methods like molecular docking are powerful tools for investigating how a molecule like 1,2-Naphthalenedione, 4-(phenylamino)- might interact with a larger macromolecular structure. This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within a binding site and scoring them based on the strength of the intermolecular interactions.
A molecular docking study of the closely related 2-(4-methoxyanilino)naphthalene-1,4-dione with human serum albumin (HSA) revealed that the interaction is spontaneous and driven primarily by hydrophobic interactions. mdpi.com For 1,2-Naphthalenedione, 4-(phenylamino)-, a docking simulation would likely show the molecule binding within a hydrophobic pocket of a macromolecule. The key interactions stabilizing the complex would include:
Hydrophobic Interactions: The aromatic naphthalene and phenyl rings would engage in favorable interactions with nonpolar residues of the binding site.
Hydrogen Bonding: The amino hydrogen (donor) and the carbonyl oxygens (acceptors) are capable of forming specific hydrogen bonds with suitable residues in a binding pocket.
π-π Stacking: Face-to-face or edge-to-face stacking between the aromatic rings of the ligand and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) could further stabilize the interaction.
These non-covalent interactions are fundamental to molecular recognition processes. mdpi.com
Structure Activity Relationships and Mechanistic Insights Molecular Level
Elucidation of Structure-Activity Relationships within the 1,2-Naphthoquinone (B1664529), 4-(phenylamino)- Scaffold
The 1,2-naphthoquinone scaffold featuring a 4-(phenylamino) substituent serves as a foundational structure for a range of biologically active molecules. The inherent reactivity of the quinone system, combined with the electronic modulation provided by the phenylamino (B1219803) group, creates a versatile platform for developing compounds with significant cellular effects. Structure-activity relationship (SAR) studies on this scaffold and its close isomer, the 2-phenylamino-1,4-naphthoquinone scaffold, have been instrumental in deciphering the key molecular features that govern their biological activity.
Research has focused on modifying both the naphthoquinone core and the appended phenylamino ring to understand how these changes impact functionality. Key molecular descriptors often evaluated in these studies include the half-wave potential (a measure of redox capability), hydrophobicity (logP), and steric effects (molar refractivity). nih.gov These parameters are crucial for delineating the ligand-receptor interactions that underpin biological processes. nih.gov The synthetic flexibility of the scaffold allows for systematic structural modifications, which, in turn, helps to establish the probable biological mechanisms and targets involved in their anticancer effects. nih.gov
The position and electronic characteristics of substituents on both the phenylamino ring and the naphthoquinone core profoundly influence the molecule's biological activity. The amino group in the naphthoquinone can modulate its physicochemical properties and alter its interactions with biomolecules, depending on the substituents present in the aromatic ring. researchgate.net
Studies on related 2-phenylamino-3-acyl-1,4-naphthoquinone derivatives have provided significant insights. The introduction of various electron-withdrawing acyl groups at the 3-position of the quinone scaffold was performed to evaluate how stereoelectronic effects influence antiproliferative activities. nih.gov The selection of these acyl groups, ranging from alkyl and phenyl to heteroaryl, was designed to create significant stereoelectronic differences across the series of synthesized compounds. nih.gov
For example, in a series of 4-phenylamino-substituted naphthalene-1,2-dione derivatives, the presence of a methyl group on the nitrogen linker was shown to lead to potent antiproliferative activities against human cancer cells. nih.gov In another study on a different class of inhibitors, the presence of electron-withdrawing groups at the 4-position of the phenyl moiety resulted in lower antiproliferative activity. mdpi.com This highlights that the electronic nature of the substituent is a critical determinant of molecular function. The activity of substituted anilino naphthoquinones has been directly associated with their redox properties, which are modulated by these substituents. researchgate.net
The following table summarizes the findings from a study on 2-phenylamino-3-acyl-1,4-naphthoquinone derivatives, illustrating the impact of different acyl groups (R) on antiproliferative activity against various cancer cell lines.
| Compound | Substituent (R) | Cell Line: DU-145 (Prostate) IC₅₀ (µM) | Cell Line: MCF-7 (Breast) IC₅₀ (µM) | Cell Line: T24 (Bladder) IC₅₀ (µM) |
|---|---|---|---|---|
| 4 | Phenyl | 6.37 | 13.77 | 20.38 |
| 11 | 2-Thienyl | 14.45 | 10.71 | 21.66 |
Mechanistic Studies of Biological Interactions
Mechanistic studies have revealed that 4-(phenylamino)-1,2-naphthalenedione and its analogs engage with multiple cellular targets and pathways to exert their biological effects. One key identified target is the mammalian target of rapamycin (mTOR), a protein kinase involved in regulating tumor metabolism. nih.govnih.gov A 2-phenylamino-3-acyl-1,4-naphthoquinone derivative (Compound 11) was found to significantly decrease the expression of the mTOR gene in DU-145 prostate cancer cells. nih.govresearchgate.net Molecular docking simulations further suggested a high affinity of this compound for mTOR, indicating a potential inhibitory effect on the protein itself. nih.govresearchgate.net
Beyond mTOR, the expression of several other key genes involved in cancer cell survival and proliferation is affected. These include genes related to:
Apoptosis regulation: Bcl-2 nih.govnih.gov
Redox homeostasis: Glutathione Reductase (GSR) nih.govnih.gov
Cell cycle regulation: CDC25A and TP53 nih.govnih.gov
Epigenetic regulation: HDAC4 nih.govnih.gov
Cell-cell communication: CCN2 nih.govnih.gov
Inflammatory pathways: TNF nih.govnih.gov
The ability of these compounds to modulate such a wide array of targets suggests a multi-pronged mechanism of action, contributing to their potent cellular effects. nih.govnih.gov
A primary mechanism underlying the cytotoxicity of naphthoquinones, including the 4-(phenylamino) scaffold, is their ability to generate reactive oxygen species (ROS) through redox cycling. nih.govmdpi.comnih.gov This process involves the reduction of the quinone to a semiquinone radical, which can then be re-oxidized by molecular oxygen. nih.gov This cycle produces superoxide anions (O₂•⁻), which can lead to the formation of other ROS like hydrogen peroxide, ultimately causing significant oxidative stress within the cell. mdpi.comnih.govnih.gov
The redox capability of the 1,4-naphthoquinone (B94277) scaffold, which is modulated by the electronic properties of its substituents, is a key determinant of this activity. nih.gov The generation of ROS can damage crucial biomolecules, including DNA and proteins, leading to cellular dysfunction and apoptosis. nih.govmdpi.com This redox activity is considered a central component of the antitumor effects observed for this class of compounds. mdpi.comnih.gov The DNA fragmentation and subsequent apoptosis induced by these compounds are thought to be directly correlated to the redox potential of the naphthoquinone derivatives, which leads to increased ROS generation once they are inside the cell. nih.gov
In addition to inducing oxidative stress, certain 4-phenylamino-substituted naphthalene-1,2-dione derivatives have been identified as potent inhibitors of tubulin polymerization. nih.gov Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. nih.gov
By inhibiting the polymerization of tubulin, these compounds disrupt microtubule dynamics. nih.gov This interference with the cytoskeleton leads to a cascade of downstream effects, including cell cycle arrest, typically in the G2/M phase, and the induction of apoptosis. nih.gov One study demonstrated that a representative compound from this series could effectively arrest A549 lung cancer cells in the G2/M phase, leading to mitotic arrest and subsequent cell death. nih.gov This mechanism of action is shared by a number of successful anticancer agents that target microtubule dynamics. nih.gov
The mitochondrion is another critical target for 4-(phenylamino)-1,2-naphthalenedione derivatives. Mechanistic studies have shown that these compounds can induce the depolarization of the mitochondrial membrane. nih.gov The dissipation of the mitochondrial membrane potential is a hallmark of mitochondrial dysfunction and a key event in the intrinsic pathway of apoptosis. mcw.edu
The induction of mitochondrial depolarization by these compounds is linked to their ability to generate intracellular ROS. nih.gov Other redox-cycling naphthoquinones have also been shown to induce a permeability transition in mitochondrial membranes, leading to swelling and depolarization. nih.gov This disruption of mitochondrial function compromises cellular energy production and releases pro-apoptotic factors into the cytoplasm, ultimately committing the cell to apoptosis.
Modulation of Cell Cycle Progression (e.g., G2/M phase arrest)
The influence of 1,2-Naphthalenedione, 4-(phenylamino)- and its analogs on cell cycle progression is a key aspect of their biological activity. While direct studies specifying G2/M phase arrest for 1,2-Naphthalenedione, 4-(phenylamino)- are not extensively detailed in the available research, studies on closely related 2-phenylamino-1,4-naphthoquinone derivatives provide significant insights.
Research on a series of 2-phenylamino-3-acyl-1,4-naphtoquinones involved the analysis of key genes that regulate the cell cycle. Specifically, the expression of genes such as CDC25A, which is crucial for cell cycle progression, and the tumor suppressor gene TP53, were investigated in DU-145 prostate cancer cells. This indicates that the broader class of phenylamino-naphthoquinones is recognized for its potential to interfere with the cellular machinery governing cell division.
The mechanism of G2/M arrest has been characterized for other classes of cytotoxic agents, providing a framework for understanding potential actions of naphthoquinone derivatives. For instance, some anticancer compounds induce G2/M arrest by modulating the expression of key regulatory proteins. This often involves the upregulation of cyclin-dependent kinase (Cdk) inhibitors like p21 and the downregulation of G2/M-specific cyclins, such as cyclin A2 and cyclin B1. The reduction in the levels of the CDK1/Cyclin-B complex is a critical event that halts cells at the G2/M transition, preventing them from entering mitosis.
Table 1: Effects of Selected Naphthoquinone Analogs on Cell Cycle Regulatory Genes
| Compound Class | Gene/Protein Target | Observed Effect | Cell Line |
|---|---|---|---|
| 2-Phenylamino-3-acyl-1,4-naphthoquinones | CDC25A | Expression levels studied | DU-145 |
| 2-Phenylamino-3-acyl-1,4-naphthoquinones | TP53 | Expression levels studied | DU-145 |
Pathways Leading to Apoptosis
Phenylamino-naphthoquinone derivatives are known to induce programmed cell death, or apoptosis, in cancer cells through multiple pathways. A primary mechanism involves the generation of reactive oxygen species (ROS), which leads to significant cellular damage and triggers apoptotic signaling cascades.
Studies on substituted 3-acyl-2-phenylamino-1,4-naphthoquinones, which are structurally similar to 1,2-Naphthalenedione, 4-(phenylamino)-, have shown that these compounds can induce apoptosis in human breast cancer (MCF7) cells. nih.gov The pro-apoptotic activity is strongly linked to their redox properties. Once inside the cell, these naphthoquinones can undergo redox cycling, leading to an increased production of ROS. nih.gov This surge in intracellular ROS can cause extensive DNA damage, including fragmentation, which is a hallmark of apoptosis. nih.gov
The apoptotic pathway initiated by these compounds is multifaceted. The ROS-mediated DNA damage can activate signaling pathways that converge on the mitochondria. This can alter the expression of Bcl-2 family proteins, leading to a decrease in the ratio of anti-apoptotic proteins (like Bcl-2) to pro-apoptotic proteins (like Bax). Such a shift promotes the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspases, including caspase-3 and caspase-7. These executioner caspases are responsible for cleaving key cellular substrates, such as poly (ADP-ribose) polymerase (PARP), ultimately leading to the systematic dismantling of the cell.
Interactions with Specific Enzymes and Proteins (e.g., Carboxylesterases, PTP1B, IKKbeta)
The interaction of 1,2-Naphthalenedione, 4-(phenylamino)- with specific cellular enzymes and proteins is crucial for its biological function.
Carboxylesterases (CEs): Research into the inhibitory effects of 4-(phenylamino)naphthalene-1,2-diones on human liver carboxylesterases (hCE1) has yielded specific results. In contrast to other related diones, the phenylamino derivatives were found to be largely inactive as inhibitors for these enzymes. For example, at a concentration of 10 μM, the maximal inhibition observed for 4-[(4-iodophenyl)amino]naphthalene-1,2-dione against hCE1 was only 41%. To understand this lack of activity, molecular docking studies were performed. These studies indicated that the phenylamino derivatives could fit into the active site of hCE1, adjacent to the catalytic serine residue (S221). The calculated distances between the carbonyl carbons of the docked compounds and the active site serine were comparable to those of active inhibitors. This suggests that the inactivity is not due to poor access or improper localization within the enzyme's active site, but may be related to other electronic or conformational factors.
Other Proteins: While the specific interactions with Protein Tyrosine Phosphatase 1B (PTP1B) and I-kappa-B kinase beta (IKKbeta) have been noted as areas of interest, detailed studies on the direct interaction of 1,2-Naphthalenedione, 4-(phenylamino)- with these specific targets were not available in the consulted search results. However, related 2-phenylamino-3-acyl-1,4-naphthoquinone derivatives have been shown through molecular docking to have a good affinity for the mTOR protein, suggesting a potential inhibitory effect. Furthermore, a similar family of quinones has been reported to have an inhibitory effect on the protein kinase B (Akt).
Table 2: Interaction Profile of 4-(Phenylamino)naphthalene-1,2-diones with Human Carboxylesterase 1 (hCE1)
| Compound Class | Enzyme Target | Activity | Molecular Docking Insights |
|---|---|---|---|
| 4-(Phenylamino)naphthalene-1,2-diones | Human Carboxylesterase 1 (hCE1) | Generally inactive | Compound fits into the active site, suggesting inactivity is not due to poor localization. |
DNA Interaction Mechanisms (e.g., alkylation, intercalation)
The genotoxicity of phenylamino-naphthoquinones is often linked to their ability to interact directly with DNA. The primary mechanism of interaction appears to be DNA intercalation, rather than alkylation.
DNA Intercalation: The planar aromatic structure of the naphthoquinone ring system is well-suited for inserting, or intercalating, between the base pairs of the DNA double helix. Studies on 3-acyl-2-phenylamino-1,4-naphthoquinones have provided evidence for this mechanism. nih.gov Experiments using DNA-ethidium bromide complexes showed that these naphthoquinone derivatives could displace the ethidium bromide, causing a change in fluorescence. nih.gov This displacement is a strong indicator of an intercalative binding mode. This interaction can disrupt the normal structure and function of DNA, interfering with replication and transcription processes. This physical disruption, combined with the ROS-generating capability of the compound, can lead to DNA strand breaks, as demonstrated by plasmid DNA cleavage assays. nih.gov
DNA Alkylation: DNA alkylation involves the formation of a covalent bond between a chemical agent and a DNA base. While this is a known mechanism for many anticancer drugs, the available research on 1,2-Naphthalenedione, 4-(phenylamino)- and its close analogs does not suggest that they function as DNA alkylating agents. Their mode of action is more strongly associated with non-covalent intercalation and oxidative damage.
Tautomerism and Conformational Dynamics in Biological Contexts
1,2-Naphthalenedione, 4-(phenylamino)- can exist in different tautomeric forms, and this dynamic equilibrium is significant in biological settings. The key equilibrium for this class of compounds is the amino-imino tautomerism. The compound can exist as the 4-(phenylamino)-1,2-dione form (amino tautomer) or the 4-(phenylimino)-1,2-naphthoquinone-2-ol form (imino tautomer).
The balance between these tautomers can be influenced by the chemical environment and has direct implications for biological activity. For instance, the lack of inhibitory activity of 4-(phenylamino)-naphthalene-1,2-diones against carboxylesterases was hypothesized to be related to this tautomerism. To test this, N-methylated analogs were synthesized to prevent the formation of the imino tautomer by removing the labile amine hydrogen. This highlights how the conformational state can dictate enzyme-inhibitor interactions.
Furthermore, the tautomeric state influences the compound's redox properties. The stabilization of one tautomer over another can affect the molecule's ability to participate in redox cycling and generate free radicals. It has been proposed that stabilizing the imine form can limit the potential for generating ROS during bioreduction. griffith.edu.au This modulation of redox behavior is critical, as it can shift the biological effect of the compound from cytotoxic to potentially cytoprotective, depending on the cellular context and the specific substituents on the phenylamino ring. griffith.edu.au
Coordination Chemistry of 1,2 Naphthalenedione, 4 Phenylamino and Its Derivatives
Ligand Design and Metal Chelation Properties of 1,2-Naphthoquinone (B1664529) Amines
The design of ligands based on the 1,2-naphthoquinone scaffold is a significant area of research due to their potent chelating ability and the diverse properties of their resulting metal complexes. researchgate.net The presence of both hard and soft donor atoms, such as oxygen and nitrogen, allows these ligands to coordinate with a wide range of metal ions. researchgate.netnih.gov The stability of the formed metal complexes is influenced by the structure of the ligand and the size and charge of the metal ion, following the principles of Hard and Soft Acids and Bases (HSAB). researchgate.net
Derivatives of 1,2-naphthoquinone, such as those with amine substitutions, act as bidentate or even tridentate ligands, forming stable chelate rings with metal centers. For instance, 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, a related heterocyclic compound, coordinates to metal ions through its sulfur and amine groups, forming a five-membered chelate ring. nih.gov Similarly, 2-hydroxy-1,4-naphthoquinone (B1674593) derivatives can coordinate to metal ions through the hydroxyl and carbonyl oxygen atoms. The introduction of an amino group, as in 1,2-Naphthalenedione, 4-(phenylamino)-, provides an additional nitrogen donor site, enhancing the ligand's chelating ability.
The chelation process can significantly alter the biological and physical properties of both the ligand and the metal ion. nih.gov The formation of stable metal complexes is a key factor in their potential applications, for example, in catalysis and materials science. researchgate.net
Synthesis and Characterization of Metal Complexes
Coordination with Transition Metal Ions (e.g., Cobalt, Copper, Zinc, Platinum)
The synthesis of transition metal complexes with 1,2-naphthoquinone amine derivatives is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.
Cobalt (Co): Cobalt(II) complexes with 2-hydroxy-1,4-naphthoquinone and substituted pyridines have been synthesized and characterized. researchgate.net The resulting complexes exhibit a distorted octahedral geometry. researchgate.net Additionally, cobalt complexes with aminophenolate ligands have been prepared, showcasing the versatility of cobalt in coordinating with ligands containing both nitrogen and oxygen donors. nih.gov The synthesis of heteroleptic cobalt(II) complexes with ligands such as 2-picolinehydroxamic acid and a reduced Schiff base has also been reported. nih.gov
Copper (Cu): Copper(II) complexes with amine-coupled naphthoquinones have been synthesized. irphouse.com For example, a Cu(II) complex with 2-(o-Hydroxy Anilino)-1,4-Naphthoquinone was prepared by reacting the ligand with a copper salt in methanol. irphouse.com The resulting complex was found to have a distorted octahedral coordination. irphouse.com
Zinc (Zn): Zinc(II) complexes with quinaldinate and secondary cyclic amines have been synthesized. nih.gov These reactions can sometimes lead to in situ formation of amidine ligands which then coordinate to the zinc ion. nih.gov Zinc-acetate-amine complexes have also been used as precursors for the synthesis of zinc oxide nanoparticles. mdpi.com
Platinum (Pt): Platinum(II) complexes with 3-(aminomethyl)naphthoquinone Mannich bases have been synthesized. rsc.orgresearchgate.net These reactions can yield both neutral and charged complexes. rsc.org For instance, neutral complexes of the type cis-[Pt(HL)Cl2] and charged complexes like cis-[Pt(L−)(NH3)2]NO3 have been prepared. rsc.org The synthesis of trans-platinum(II) complexes containing a triphenylphosphino moiety and various amines has also been explored. nih.gov
Determination of Coordination Geometry and Stereochemistry
The coordination geometry and stereochemistry of metal complexes with 1,2-naphthoquinone amine derivatives are determined using a variety of analytical techniques, including single-crystal X-ray diffraction, spectroscopy (IR, UV-Vis, NMR), and magnetic susceptibility measurements.
For cobalt complexes, single-crystal X-ray diffraction has been used to determine the molecular structures, revealing distorted octahedral geometries. researchgate.net Magnetic and electron paramagnetic resonance (EPR) studies have shown that cobalt(II) ions in these complexes can exist in high-spin (S = 3/2) or low-spin (S = 1/2) states. rsc.org
In copper complexes, techniques like IR, EPR, magnetic susceptibility, and cyclic voltammetry have established a valence tautomeric distorted octahedral coordination for a Cu(II) complex with an amine-coupled naphthoquinone. irphouse.com
For zinc complexes, single-crystal X-ray diffraction has been instrumental in determining their solid-state structures. nih.gov For example, the reaction of [Zn(quin)2(H2O)] with piperidine (B6355638) in acetonitrile (B52724) resulted in the formation of trans-[Zn(quin)2(pipe)2]·2CH3CN. nih.gov
Platinum(II) complexes with 3-(aminomethyl)naphthoquinone Mannich bases have been characterized by single-crystal X-ray diffraction, confirming a cis coordination geometry. rsc.org In these complexes, the ligand coordinates to the platinum(II) ion through two nitrogen atoms. rsc.org
The following table summarizes the coordination geometries observed for some of these metal complexes:
| Metal Ion | Ligand Type | Coordination Geometry | Reference |
| Cobalt(II) | 2-hydroxy-1,4-naphthoquinone and pyridines | Distorted Octahedral | researchgate.net |
| Copper(II) | Amine-coupled naphthoquinone | Distorted Octahedral | irphouse.com |
| Zinc(II) | Quinaldinate and piperidine | Trans-Octahedral | nih.gov |
| Platinum(II) | 3-(aminomethyl)naphthoquinone Mannich base | Cis-Square Planar | rsc.org |
Electronic and Magnetic Properties of Coordination Compounds
The electronic and magnetic properties of coordination compounds derived from 1,2-naphthalenedione, 4-(phenylamino)- and its analogs are of significant interest. These properties are primarily dictated by the nature of the metal ion, its oxidation state, and the ligand field environment.
Electronic Properties: The electronic spectra of these complexes typically exhibit bands corresponding to π→π* and n→π* transitions within the ligand, as well as metal-to-ligand charge transfer (MLCT) and d-d transitions. researchgate.netuomphysics.net In cobalt(II) complexes with a 2-hydroxy-1,4-naphthoquinone ligand, UV-Vis spectroscopy has been used to study their electronic properties in solution. researchgate.net The redox properties of the lawsonate ligand in these complexes can be tuned by modifying the ancillary pyridine (B92270) ligands. researchgate.net
Magnetic Properties: The magnetic properties of these complexes are determined by the number of unpaired electrons on the metal center. Variable temperature magnetic measurements are often employed to study these properties. For instance, cobalt(II) complexes can exhibit different spin states (high-spin or low-spin) depending on the ligand field strength. nih.govrsc.org Magnetic and EPR studies on cobalt(II) complexes with an N4-acenaphthene-based ligand have identified both S = 3/2 and S = 1/2 spin states for the Co(II) ion. rsc.org In some dinuclear cobalt(II) complexes, antiferromagnetic exchange interactions between the metal centers have been observed. chemistryviews.org
The table below provides a summary of the electronic and magnetic properties of some representative complexes.
| Complex Type | Electronic Transitions | Magnetic Properties | Reference |
| Cobalt(II) with N4-acenaphthene-based ligand | - | High-spin (S=3/2) and low-spin (S=1/2) states | rsc.org |
| Cobalt(II) with 2-hydroxy-1,4-naphthoquinone | Ligand-based and charge transfer | Paramagnetic | researchgate.net |
| Dinuclear Cobalt(II) | - | Antiferromagnetic exchange | chemistryviews.org |
Applications in Material Science (e.g., organic fluorescent dyes)
The unique electronic and photophysical properties of metal complexes of 1,2-naphthalenedione, 4-(phenylamino)- and related quinone derivatives make them promising candidates for applications in material science. One of the key areas of interest is their use as organic fluorescent dyes.
The ability to tune the emission color and other photophysical parameters by modifying the ligand structure or the metal ion is a significant advantage in the design of new fluorescent materials. nih.gov For example, the near-infrared (NIR) emission of certain osmium(II) complexes makes them suitable for applications in bio-imaging, as NIR light can penetrate deeper into biological tissues. nih.gov
Furthermore, the interaction of these complexes with biomolecules such as DNA suggests potential applications in the development of fluorescent probes for biological systems. nih.govnih.gov The changes in the fluorescence properties of a complex upon binding to a target molecule can be used for detection and sensing purposes.
While the direct application of 1,2-Naphthalenedione, 4-(phenylamino)- complexes as organic fluorescent dyes is not explicitly detailed in the provided search results, the broader context of quinone-based metal complexes and their photophysical properties strongly suggests their potential in this field. The synthesis of new derivatives and the investigation of their luminescence are active areas of research with the goal of developing novel materials with tailored optical properties.
Q & A
Q. What are the recommended synthetic routes for 1,2-Naphthalenedione, 4-(phenylamino)-, and what key reaction conditions influence yield and purity?
The synthesis of 1,2-naphthoquinone derivatives, including 4-(phenylamino) analogs, typically involves condensation reactions between naphthoquinones and aromatic amines. For instance, the compound can be synthesized via nucleophilic substitution under controlled pH and temperature to optimize regioselectivity. Key factors include solvent polarity (e.g., ethanol or DMF), reaction time (12–24 hours), and the use of catalysts like acetic acid to facilitate amine-quinone coupling. Evidence from natural product isolation (e.g., Adhatoda vasica) suggests alternative biosynthetic pathways involving oxidative coupling of phenolic precursors .
Q. How can the molecular structure and hydrogen bonding interactions of 1,2-Naphthalenedione, 4-(phenylamino)- be characterized experimentally?
X-ray crystallography is critical for resolving intramolecular and intermolecular hydrogen bonds. For example, studies on 2-benzylamino-1,4-naphthalenedione revealed two intramolecular H-bonds (N–H⋯O) stabilizing the enaminone structure and two intermolecular H-bonds forming a layered crystal lattice. Complementary techniques like IR spectroscopy can identify N–H and C=O stretching frequencies (e.g., 3300 cm⁻¹ for N–H and 1660 cm⁻¹ for quinone C=O). Cyclic voltammetry (CV) further elucidates redox behavior, showing two monoelectronic reduction peaks at -0.45 V and -0.85 V vs. Ag/AgCl, indicative of quinone moiety reactivity .
Q. What natural sources or biological systems produce 1,2-Naphthalenedione, 4-(phenylamino)-, and what are the implications for its bioactivity?
The compound has been isolated from the leaves of Adhatoda vasica, a plant used in traditional medicine. Its bioactivity, including antimicrobial and antitumor properties, is hypothesized to arise from redox cycling via the quinone moiety, generating reactive oxygen species (ROS). Structural analogs exhibit inhibitory effects on tyrosine kinases, suggesting potential in targeted cancer therapy .
Advanced Research Questions
Q. What computational approaches (e.g., DFT) are suitable for modeling the electronic properties of 1,2-Naphthalenedione derivatives, and how do they correlate with experimental findings?
Density Functional Theory (DFT) at the B3PW91/6-31+G(d) level effectively models electronic properties. For 4-(phenylamino)-1,2-naphthoquinone, calculations predict a planar structure with partial double-bond character in the C–N bond (1.35 Å), corroborating X-ray data. HOMO-LUMO gaps (~3.2 eV) align with electrochemical reduction potentials, explaining its reactivity in electron-transfer processes. Non-covalent interaction (NCI) analysis visualizes weak H-bonds and van der Waals forces critical for crystal packing .
Q. How does 1,2-Naphthalenedione, 4-(phenylamino)- interact with amino acids or pharmaceuticals in spectrophotometric assays?
The compound’s sulfonate derivatives (e.g., sodium 1,2-naphthoquinone-4-sulfonate) act as chromogenic reagents in quantifying amino acids like dopamine and isoniazid. In the presence of surfactants (e.g., cetyltrimethylammonium bromide), micellar enhancement increases sensitivity by 30–50%. Optimal conditions include pH 7.4 and λₘₐₓ = 480 nm, with a linear range of 1–50 μM. Interference studies show minimal cross-reactivity with ascorbic acid or glutathione, making it suitable for biological matrices .
Q. How do structural modifications of 1,2-Naphthalenedione, 4-(phenylamino)- influence its pharmacological efficacy, particularly as a kinase inhibitor?
Substitutions at the phenylamino group (e.g., chloro or fluoro derivatives) enhance binding affinity to kinase ATP pockets. Pharmacophore models highlight the importance of the quinone’s electron-deficient ring for π-π stacking and the amino group for H-bonding with catalytic lysine residues (e.g., EGFR kinase). In vitro assays show IC₅₀ values of 0.8–5.2 μM, with selectivity over non-target kinases (e.g., VEGFR2) achieved by optimizing steric bulk at the 4-position .
Methodological Considerations
- Electrochemical Analysis : Use differential pulse voltammetry (DPV) to resolve overlapping redox peaks, ensuring deoxygenation of the solution to prevent O₂ interference .
- Synthetic Optimization : Screen amine derivatives (e.g., substituted anilines) under microwave irradiation to reduce reaction time from 24 hours to 30 minutes while maintaining >80% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
